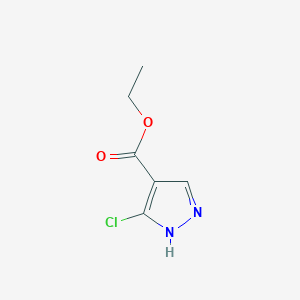

ethyl 5-chloro-1H-pyrazole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-chloro-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRMFDPBDDKWFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646439 | |

| Record name | Ethyl 5-chloro-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948552-01-0 | |

| Record name | Ethyl 5-chloro-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 5 Chloro 1h Pyrazole 4 Carboxylate

Established Synthetic Routes and Optimizations

Established methods for the synthesis of ethyl 5-chloro-1H-pyrazole-4-carboxylate are predominantly centered on the chemical modification of pre-existing pyrazole (B372694) rings. These routes have been refined over time to improve yields and purity.

Synthesis from 5-Amino-1H-pyrazole-4-carboxylic Acid, Ethyl Ester Precursors

A common and well-documented pathway to this compound involves the diazotization of a 5-aminopyrazole precursor followed by a Sandmeyer-type reaction. The starting material, ethyl 5-amino-1H-pyrazole-4-carboxylate, is synthesized by the condensation of hydrazine (B178648) with ethyl 2-cyano-3-ethoxyacrylate. nih.gov

A specific method for the conversion of the 5-amino group to a chloro substituent involves the use of nitrosyl chloride (NOCl). In a procedure described for the synthesis of the analogous 1-methyl derivative, hydrogen chloride gas is first bubbled through a solution of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate in chloroform. Subsequently, nitrosyl chloride is introduced into the reaction mixture. prepchem.com This process generates a diazonium salt intermediate which then undergoes chlorination. The reaction progress can be monitored by thin-layer chromatography to ensure the complete consumption of the starting material. prepchem.com

Table 1: Synthesis of Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate via Nitrosyl Chloride Halogenation prepchem.com

| Starting Material | Reagents | Solvent | Reaction Steps |

| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | 1. Hydrogen Chloride (gas) 2. Nitrosyl Chloride (gas) | Chloroform | 1. Bubbling of HCl gas for 60 minutes. 2. Bubbling of NOCl gas for 5-10 minutes. 3. Heating on a steam bath for 5 minutes. 4. Removal of solvent in vacuo. |

While nitrosyl chloride is effective, other halogenating agents can also be employed for the conversion of aminopyrazoles to their corresponding chloropyrazoles. These alternatives are often sought to avoid the use of gaseous and highly reactive reagents.

One such alternative is the use of **sulfuryl chloride (SO₂Cl₂) **. The synthetic route for some pyrazole-based insecticides involves the chlorination of a pyrazole carboxylic acid ethyl ester intermediate with sulfuryl chloride. google.com This reagent provides a liquid alternative to gaseous chlorinating agents.

Another approach involves the use of a combination of **hydrochloric acid (HCl) and an oxidizing agent like hydrogen peroxide (H₂O₂) **. A patented method for the preparation of a 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester utilizes concentrated hydrochloric acid and hydrogen peroxide to achieve chlorination, presenting a potentially safer and more environmentally friendly alternative to reagents like sulfuryl chloride. google.com

Table 2: Comparison of Halogenation Reagents for Pyrazole Synthesis

| Reagent | Phase | Key Advantages |

| Nitrosyl Chloride (NOCl) | Gas | Effective for diazotization-chlorination sequence. prepchem.com |

| Sulfuryl Chloride (SO₂Cl₂) | Liquid | Liquid reagent, can be easier to handle than gases. google.com |

| Hydrochloric Acid / Hydrogen Peroxide (HCl / H₂O₂) | Liquid | Considered a "green" reagent system, avoids toxic byproducts. google.com |

Synthesis from Related Pyrazole Intermediates

The synthesis of this compound is not limited to starting from 5-aminopyrazole precursors. Direct chlorination of the pyrazole ring at the 5-position is also a viable strategy, provided the position is unsubstituted and activated for electrophilic substitution.

A novel approach for the chlorination of a pyrazole ring is through electrochemical chlorination . A patented method describes the synthesis of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolecarboxylate by dissolving the corresponding non-chlorinated pyrazole in a solvent like acetonitrile (B52724) with aqueous hydrochloric acid to form an electrolyte solution, which is then subjected to electrolytic chlorination. google.com This method offers mild reaction conditions and high yields. google.com

Furthermore, the previously mentioned method using hydrochloric acid and hydrogen peroxide can also be applied to the direct chlorination of the pyrazole ring, not just as a replacement for the Sandmeyer reaction. google.com

Multicomponent Reactions in Pyrazole Synthesis Relevant to this compound Analogs

Multicomponent reactions (MCRs) offer an efficient strategy for the rapid assembly of complex molecules like pyrazoles in a single step from three or more starting materials. While direct synthesis of this compound via an MCR is not prominently reported, these reactions are highly relevant for the synthesis of a wide array of structurally diverse pyrazole analogs, including pyrazole-4-carboxylic acid ethyl ester derivatives. sid.ir

A common MCR for pyrazole synthesis involves the condensation of a hydrazine, a β-ketoester, and an aldehyde. sid.ir For instance, the one-pot reaction of phenylhydrazine, benzaldehyde, and ethyl acetoacetate (B1235776) in the presence of a magnetic ionic liquid catalyst can produce ethyl pyrazole-4-carboxylate derivatives in good to excellent yields. sid.ir By modifying the starting components, a library of substituted pyrazoles can be generated. For example, using a chlorinated aldehyde or a chlorinated β-ketoester in such a reaction could potentially lead to the synthesis of chlorinated pyrazole analogs.

Four-component reactions have also been developed for the synthesis of fused pyrazole systems, such as pyranopyrazoles. These reactions often involve an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. mdpi.com

Novel Synthetic Approaches and Innovations

Recent innovations in the synthesis of halogenated pyrazoles focus on improving safety, sustainability, and efficiency.

As mentioned in section 2.1.2, electrochemical chlorination represents a significant innovation. This method avoids the use of harsh and corrosive chlorinating agents like sulfuryl chloride, and the by-product, HCl, can potentially be recycled. google.com The process involves creating an electrolytic solution of the pyrazole substrate in a suitable solvent with aqueous hydrochloric acid and then applying an electric current. This technique has been shown to produce chlorinated pyrazoles with high yields and purity under mild conditions. google.com

The use of "green" reagents such as the hydrochloric acid and hydrogen peroxide system is another area of innovation. This approach is advantageous as it avoids the production of toxic sulfide (B99878) and chloride byproducts associated with reagents like sulfuryl chloride, thus reducing the environmental impact of the synthesis. google.com

Electrochemical Chlorination Methodologies

Electrochemical methods offer a promising avenue for the chlorination of pyrazole derivatives, often providing a higher degree of control and avoiding harsh chemical reagents. The electrochemical halogenation of pyrazoles has been a subject of study, demonstrating the potential for regioselective functionalization at the C4 position of the pyrazole ring. researchgate.net

A patented electrochemical chlorination process for a similar compound, ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolecarboxylate, highlights the core principles applicable to the target molecule. This method involves dissolving the parent pyrazole carboxylate in a solvent like acetone (B3395972) or acetonitrile, combined with aqueous hydrochloric acid to form an electrolytic solution. The chlorination occurs at the anode where chloride ions are discharged to form reactive chlorine species that chlorinate the pyrazole ring in situ. A key advantage of this process is that the hydrogen chloride by-product can be recycled as a raw material, enhancing atom economy. rsc.org

The process parameters, such as the concentration of hydrochloric acid and the choice of solvent, significantly influence the reaction yield. For instance, yields have been reported to range from 61.6% to 87.9% depending on these conditions. rsc.org This electrochemical approach not only mitigates the safety and environmental concerns associated with strong corrosive chlorinating agents like sulfuryl chloride but also proceeds under mild conditions with high yields and good product purity. rsc.org

| Solvent | HCl Concentration (mol/L) | Yield (%) |

|---|---|---|

| Acetonitrile | 4 | 61.6 |

| Acetonitrile | 8 | 72.4 |

| Acetone | 6 | 82.4 |

| Acetonitrile | 10 | 87.9 |

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of pyrazole derivatives is a significant area of research, aiming to reduce the environmental footprint of chemical manufacturing. Key strategies include the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

One notable green approach to the synthesis of a related pyrazole carboxylate involves substituting highly toxic reagents with safer alternatives. For example, dimethyl sulfate, a potent toxin, can be replaced with dimethyl carbonate as a greener methylating agent. For the chlorination step, the use of concentrated hydrochloric acid and hydrogen peroxide is a safer alternative to sulfuryl chloride, as it avoids the production of toxic sulfide and chloride by-products. nih.gov This method enhances the safety of the production process and reduces environmental pressure. nih.gov

The use of water as a solvent, multicomponent reactions (MCRs), and alternative energy sources like microwave and ultrasound irradiation are central to the green synthesis of pyrazole-containing compounds. researchgate.netresearchgate.net MCRs are particularly advantageous as they offer atom and step economy, reducing the number of purification steps and minimizing waste. researchgate.net

Catalytic Methods for Selective Synthesis

Catalytic methods are pivotal for achieving selective synthesis, particularly for the regioselective halogenation of the pyrazole ring. While transition-metal-catalyzed C-H functionalization of pyrazoles is a broad field, specific catalytic systems for the direct chlorination of ethyl pyrazole-4-carboxylate are less commonly reported. researchgate.netrsc.org

However, general strategies for the halogenation of pyrazoles can be applied. The reaction of pyrazoles with N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), provides an efficient method for 4-C halogenation under mild conditions, often without the need for a catalyst. researchgate.net For less reactive substrates, a catalyst may be necessary. For instance, a direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with NXS has been developed where DMSO acts as both the catalyst and the solvent. beilstein-archives.org

Lewis acids have also been explored as catalysts for the halogenation of aromatic compounds, including pyrazoles. researchgate.net For example, ZrCl4 can catalyze the chlorination of various aromatic compounds with NCS under mild conditions with high selectivity. researchgate.net Additionally, solvent-free mechanochemical chlorination of pyrazoles using trichloroisocyanuric acid offers a rapid and high-yielding protocol that aligns with green chemistry principles by avoiding bulk solvents and tedious purification. rsc.org

Advanced Synthetic Techniques and Reactor Technologies

The evolution of synthetic chemistry has led to the development of advanced reactor technologies that offer enhanced control, efficiency, and safety compared to traditional batch methods.

Flow Chemistry Applications

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful tool for the production of pyrazoles and their derivatives. ias.ac.inmdpi.com This technology offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for hazardous reactions. mdpi.com

A continuous-flow process has been developed for the synthesis of pyrazole-4-carboxylate derivatives. ias.ac.in This method involves the reaction of vinylidene keto ester intermediates with hydrazine derivatives in a flow reactor, achieving good to very good yields (62-82%) and excellent regioselectivities. ias.ac.in The precise control afforded by the flow setup allows for rapid optimization and scaling of the reaction.

| Reactant Substituents | Yield (%) | Regioselectivity |

|---|---|---|

| R1=Me, R2=Ph | 82 | 98:2 |

| R1=Me, R2=4-Me-Ph | 75 | 96:4 |

| R1=Me, R2=4-Cl-Ph | 78 | 95:5 |

Microwave-Assisted Synthesis Relevant to Pyrazole Carboxylates

Microwave-assisted synthesis has become a widely adopted technique in organic chemistry due to its ability to significantly reduce reaction times, often from hours to minutes, and improve yields. researchgate.net This method is particularly effective for the synthesis of heterocyclic compounds like pyrazoles.

The synthesis of various pyrazole derivatives has been successfully achieved using microwave irradiation. For example, the one-pot, three-component synthesis of 4-arylidenepyrazolone derivatives from ethyl acetoacetate, a substituted hydrazine, and an aldehyde can be performed under solvent-free microwave conditions, resulting in good to excellent yields (51-98%). Microwave-assisted synthesis of pyranopyrazoles has also been shown to be more efficient than conventional heating, offering higher yields in shorter reaction times. researchgate.net These examples demonstrate the potential of microwave technology to be a valuable tool in the synthesis of this compound and related structures.

Purification and Isolation Techniques for Research Scale

The purification and isolation of the target compound are critical steps to ensure a high degree of purity for subsequent applications. At the research scale, several standard techniques are employed.

Crystallization: This is a common method for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly, leading to the formation of crystals of the pure compound, leaving impurities in the mother liquor.

Column Chromatography: Silica (B1680970) gel column chromatography is a widely used technique for the purification of organic compounds. The crude product is loaded onto a column packed with silica gel, and a solvent or a mixture of solvents (eluent) is passed through the column. Separation is achieved based on the differential adsorption of the components of the mixture to the silica gel. For pyrazole esters, solvent systems such as hexane (B92381)/ethyl acetate (B1210297) are often employed.

Extraction: Liquid-liquid extraction is used to separate the product from impurities based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For example, after a reaction, the mixture can be diluted with water and extracted with an organic solvent like dichloromethane (B109758) or ethyl acetate. The organic layers are then combined, washed with brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure.

Distillation: For liquid products or intermediates, distillation can be used for purification based on differences in boiling points. While this compound is a solid, distillation may be applicable to liquid starting materials or intermediates in its synthesis.

A patent for purifying pyrazoles describes a method involving the formation of acid addition salts. The crude pyrazole is dissolved in a solvent and treated with an acid to form a salt, which is then crystallized, separated, and neutralized to yield the purified pyrazole. ias.ac.in

Chromatographic Methods (Flash Chromatography)

Flash chromatography is a widely used technique for the rapid and efficient purification of organic compounds. For pyrazole carboxylate derivatives, silica gel is a common stationary phase due to its polarity and ability to separate compounds based on differential adsorption.

While specific experimental details for the flash chromatography of this compound are not extensively documented in publicly available literature, purification protocols for structurally similar compounds provide valuable insights into suitable conditions. For instance, the purification of ethyl 1H-pyrazole-4-carboxylate has been successfully achieved using silica gel column chromatography with a mobile phase consisting of 15% ethyl acetate in hexane. google.com Another similar compound, after a reaction, was subjected to flash chromatography with a mobile phase of dichloromethane and light petroleum in a 1:1 ratio. chemicalbook.com

Based on the purification of these analogous compounds, a typical flash chromatography procedure for this compound would involve the following steps:

Column Packing: A glass column is packed with silica gel as the stationary phase, using a slurry of the silica gel in a non-polar solvent like hexane.

Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent, often the same as or slightly more polar than the initial mobile phase, and carefully loaded onto the top of the silica gel bed.

Elution: A solvent system, or eluent, is passed through the column to move the components of the mixture down the stationary phase at different rates. For a compound with the polarity of this compound, a gradient elution would likely be effective, starting with a non-polar solvent system and gradually increasing the polarity. A common starting point would be a mixture of hexane and ethyl acetate. The separation is monitored by collecting fractions and analyzing them using techniques like thin-layer chromatography (TLC).

Solvent Removal: Once the desired fractions containing the purified product are collected, the solvent is removed under reduced pressure to yield the purified this compound.

The selection of the mobile phase is crucial for achieving good separation. The polarity of the eluent is adjusted to control the rate at which the compounds move through the column. For pyrazole derivatives, mixtures of hexane and ethyl acetate are frequently employed.

| Stationary Phase | Mobile Phase (Eluent) | Compound Type |

| Silica Gel | 15% Ethyl Acetate in Hexane | Ethyl 1H-pyrazole-4-carboxylate |

| Silica Gel | Dichloromethane / Light Petroleum (1:1) | Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate |

| Silica Gel | Gradient of Hexane to Ethyl Acetate | General Pyrazole Derivatives |

Recrystallization and Precipitation Techniques

Recrystallization is a powerful purification technique for solid compounds, based on the principle of differential solubility in a given solvent at different temperatures. A suitable solvent is one in which the compound of interest is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either highly soluble or insoluble at all temperatures.

For pyrazole derivatives, various solvent systems have been reported for successful recrystallization. For example, ethyl 1-(3,4-dichlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate has been recrystallized from aqueous ethanol (B145695). chemicalbook.com This suggests that a mixture of an alcohol and water could be a viable solvent system for this compound.

The general procedure for recrystallization involves:

Dissolving the crude solid in a minimum amount of a hot solvent.

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly, which leads to the formation of crystals of the purified compound as the solubility decreases.

Isolating the crystals by filtration.

Washing the crystals with a small amount of cold solvent to remove any adhering impurities.

Drying the crystals to remove any residual solvent.

Precipitation is another technique used to isolate a solid from a solution. This can be induced by changing the solvent composition to decrease the solubility of the desired compound or by a chemical reaction that forms an insoluble product. In the synthesis of some pyrazole derivatives, the product is precipitated from the reaction mixture by the addition of water.

A workup procedure for a related compound, 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester, involves washing the crude product with aqueous solutions of sodium sulfite (B76179) and sodium carbonate, followed by water. sielc.com This washing step can be considered a form of purification to remove acidic impurities and other water-soluble byproducts before final purification steps like distillation or chromatography.

| Compound | Purification Method | Solvent/Reagent |

| Ethyl 1-(3,4-dichlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate | Recrystallization | Aqueous Ethanol |

| 1-Methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester | Washing | Aqueous Sodium Sulfite, Aqueous Sodium Carbonate, Water |

| General Pyrazole Derivatives | Precipitation | Addition of Water to the reaction mixture |

Reactivity and Reaction Mechanisms of Ethyl 5 Chloro 1h Pyrazole 4 Carboxylate

Substitution Reactions at the Pyrazole (B372694) Core

The pyrazole ring can undergo substitution reactions, primarily driven by the activation provided by its substituents. The chlorine atom at the C-5 position is the principal site for nucleophilic attack, while the single available hydrogen atom on the ring, at C-3, is the target for potential electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr) at C-5

The C-5 position of the pyrazole ring is electron-deficient, a condition exacerbated by the inductive effect of the adjacent nitrogen atom and the resonance-withdrawing effect of the C-4 ethyl carboxylate group. This electronic arrangement makes the C-5 carbon highly susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. This reaction proceeds via a classic nucleophilic aromatic substitution (SNAr) mechanism, which involves a two-step addition-elimination sequence. First, the nucleophile adds to the C-5 carbon, breaking the aromaticity of the ring and forming a stabilized anionic intermediate known as a Meisenheimer complex. In the second step, aromaticity is restored by the elimination of the chloride leaving group.

Reaction with Amines

The displacement of the C-5 chloro group by various amine nucleophiles is a key transformation for this substrate, yielding 5-amino-1H-pyrazole-4-carboxylate derivatives. These products are valuable intermediates in the synthesis of biologically active compounds. The reaction involves the attack of the nitrogen lone pair of the amine on the C-5 carbon.

While specific reaction details for the parent ethyl 5-chloro-1H-pyrazole-4-carboxylate are not extensively documented in publicly accessible primary literature, the transformation is a known process for this class of compounds. For instance, related syntheses involve heating the chloropyrazole with an amine (such as ammonia (B1221849) or primary amines) in a polar solvent, sometimes under pressure, to facilitate the substitution. The resulting products are substituted amino-pyrazoles, not carboxamides formed directly at the C-5 position.

| Reactant | Nucleophile (Generic) | Typical Conditions | Product |

|---|---|---|---|

| This compound | R-NH2 (Amine) | Heat, Polar Solvent (e.g., EtOH, DMF) | Ethyl 5-(alkylamino)-1H-pyrazole-4-carboxylate |

Reactions with Oxygen and Sulfur Nucleophiles

Similar to amines, oxygen and sulfur nucleophiles can displace the C-5 chloride via the SNAr mechanism. Alkoxides, such as sodium methoxide, react to form 5-alkoxy-1H-pyrazole-4-carboxylates. Sulfur nucleophiles, such as thiolates (e.g., sodium thiomethoxide), are generally more potent nucleophiles than their oxygen counterparts due to their higher polarizability and "softness," often leading to faster and more efficient reactions under milder conditions. These reactions produce 5-(alkylthio)-1H-pyrazole-4-carboxylates.

The general reactivity trend follows the nucleophilicity of the attacking species. Thiolate anions are excellent nucleophiles for SNAr reactions, and their reactions with activated halo-aromatic systems typically proceed readily.

| Reactant | Nucleophile | Expected Product |

|---|---|---|

| This compound | CH3O- (Methoxide) | Ethyl 5-methoxy-1H-pyrazole-4-carboxylate |

| This compound | CH3S- (Thiomethoxide) | Ethyl 5-(methylthio)-1H-pyrazole-4-carboxylate |

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the this compound core is generally disfavored. The pyrazole ring is inherently an electron-rich π-excessive system, which would normally make it reactive towards electrophiles. However, in this specific molecule, the powerful electron-withdrawing and deactivating effects of both the C-4 ethyl carboxylate group and the C-5 chloro group significantly reduce the nucleophilicity of the ring.

The only position available for substitution is the C-3 carbon. Due to the severe deactivation of the ring, forcing conditions (e.g., strong acids, high temperatures) would be required for any electrophilic substitution to occur. Reactions such as nitration, halogenation, or sulfonation are not commonly reported for this substrate, as the harsh conditions required may lead to decomposition or side reactions. In contrast, pyrazole systems with activating groups readily undergo EAS. For example, the chlorination of related pyrazole esters that lack the deactivating C-5 chloro group has been achieved using reagents like sulfuryl chloride or electrochemical methods, typically targeting the electron-rich C-4 position. google.comgoogle.com

Reactions Involving the Ester Functionality

The ethyl ester group at the C-4 position is a primary site for reactions typical of carboxylic acid derivatives, most notably hydrolysis.

Hydrolysis to Carboxylic Acids

The ethyl ester can be readily converted to the corresponding carboxylic acid through hydrolysis. This reaction is most commonly performed under basic conditions, a process known as saponification, followed by acidification. The use of 5-chloro-1H-pyrazole-4-carboxylic acid as a starting material in various patented synthetic routes suggests that it is readily prepared from its ethyl ester. nih.gov

The mechanism for base-catalyzed hydrolysis involves the nucleophilic addition of a hydroxide (B78521) ion to the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating the ethoxide ion as the leaving group. The ethoxide, being a strong base, immediately deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction to yield a carboxylate salt and ethanol (B145695). A final acidification step with a strong mineral acid (e.g., HCl) protonates the carboxylate to furnish the final carboxylic acid product. mnstate.edu

| Reactant | Reagents | Product |

|---|---|---|

| This compound | 1. NaOH (aq) / EtOH 2. HCl (aq) | 5-Chloro-1H-pyrazole-4-carboxylic acid |

Transesterification Reactions

The ethyl ester group at the C-4 position of the pyrazole ring is susceptible to transesterification reactions. This process involves the exchange of the ethyl group with another alkyl or aryl group from an alcohol, typically in the presence of an acid or base catalyst. While specific studies on the transesterification of this compound are not extensively documented, the reactivity can be inferred from general principles of transesterification of heterocyclic esters.

The reaction mechanism under acidic conditions involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A nucleophilic attack by an alcohol molecule then leads to a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol yield the new ester and regenerate the catalyst. Basic conditions, on the other hand, involve the nucleophilic attack of an alkoxide on the carbonyl carbon, followed by the elimination of the ethoxide leaving group.

The efficiency of the transesterification can be influenced by factors such as the nature of the alcohol, the catalyst used, and the reaction conditions. For instance, using a large excess of the reacting alcohol can drive the equilibrium towards the product side.

Table 1: Representative Conditions for Transesterification of Pyrazole Esters

| Catalyst | Alcohol | Solvent | Temperature (°C) | Yield (%) |

| H₂SO₄ | Methanol | Methanol | Reflux | High |

| NaOMe | Methanol | Methanol | Room Temp | Good |

| Ti(OBu)₄ | Benzyl (B1604629) Alcohol | Toluene | Reflux | Moderate |

Note: Data is based on general procedures for pyrazole esters and may require optimization for this compound.

Amidation Reactions

The ethyl carboxylate functionality can be readily converted into a carboxamide group through reaction with a primary or secondary amine. This amidation reaction is a fundamental transformation in organic chemistry, often employed in the synthesis of biologically active molecules. The direct amidation of this compound with an amine typically requires heating to proceed at a reasonable rate.

The mechanism of this reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating an ethoxide ion to form the amide. The reaction is often driven to completion by the removal of the ethanol byproduct. In some cases, the use of coupling agents or conversion of the ester to a more reactive carboxylic acid derivative may be employed to facilitate the reaction under milder conditions.

A variety of amines, including aliphatic and aromatic primary and secondary amines, can be used to generate a diverse library of pyrazole-4-carboxamides.

Table 2: Conditions for Amidation of Ethyl Pyrazole-4-Carboxylates

| Amine | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Aniline | Xylene | Reflux | 12 | Good |

| Benzylamine | Ethanol | Reflux | 8 | High |

| Morpholine | Neat | 120 | 24 | Moderate |

Note: Data is based on general procedures for related ethyl pyrazole-4-carboxylates and may require optimization for the specific substrate.

Modifications at the N-1 Position of the Pyrazole Ring

The nitrogen atom at the N-1 position of the pyrazole ring possesses a lone pair of electrons and an acidic proton, making it a key site for various chemical modifications, including alkylation, arylation, and cycloaddition reactions.

N-Alkylation Reactions

The N-H bond of the pyrazole ring can be readily deprotonated by a suitable base to form a pyrazolate anion, which is a potent nucleophile. This anion can then react with various alkylating agents, such as alkyl halides, to introduce an alkyl group at the N-1 position. The regioselectivity of N-alkylation in unsymmetrical pyrazoles can be influenced by steric and electronic factors of both the pyrazole and the alkylating agent.

Commonly used bases for this reaction include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). The choice of base and solvent can significantly impact the reaction rate and yield.

Table 3: N-Alkylation of Pyrazole Derivatives

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| Methyl Iodide | K₂CO₃ | DMF | Room Temp | High |

| Benzyl Bromide | NaH | THF | 0 to Room Temp | High |

| Ethyl Bromoacetate | Cs₂CO₃ | MeCN | 60 | Good |

Note: Data is based on established procedures for the N-alkylation of pyrazoles and related heterocycles.

N-Arylation Reactions

The introduction of an aryl group at the N-1 position of the pyrazole ring is a valuable transformation for the synthesis of compounds with potential applications in medicinal chemistry and materials science. This is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation.

In the Buchwald-Hartwig reaction, a palladium catalyst is used to couple the pyrazole with an aryl halide (bromide or iodide) in the presence of a suitable phosphine (B1218219) ligand and a base. The catalytic cycle involves oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the pyrazolate anion, and subsequent reductive elimination to form the N-arylpyrazole and regenerate the catalyst.

The Ullmann condensation is a copper-catalyzed reaction that couples the pyrazole with an aryl halide, often at elevated temperatures. Modern variations of this reaction utilize ligands to facilitate the coupling under milder conditions.

Table 4: N-Arylation of Pyrazoles

| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Iodobenzene | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 110 |

| 4-Bromotoluene | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 130 |

| 2-Chloropyridine | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Dioxane | 100 |

Note: The conditions presented are general for N-arylation of pyrazoles and may need to be adapted for this compound.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) Chemical Shift Analysis

No experimental ¹H NMR spectral data, including chemical shifts, multiplicities, coupling constants, and integration values for the pyrazole (B372694) ring proton, the ethyl ester's methylene (B1212753) and methyl protons, and the N-H proton, could be located for ethyl 5-chloro-1H-pyrazole-4-carboxylate.

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

Specific chemical shift values for the pyrazole ring carbons (C3, C4, C5), the carbonyl carbon, and the ethyl ester carbons of this compound are not available in published literature.

2D NMR Techniques (COSY, HSQC, HMBC) for Full Assignment

As primary 1D NMR data is unavailable, no information on 2D NMR correlations (e.g., COSY, HSQC, HMBC) for the unambiguous assignment of proton and carbon signals for this specific molecule could be found.

Infrared (IR) Spectroscopy for Functional Group Identification

While characteristic absorption frequencies for functional groups present in the molecule (such as N-H, C=O, C-Cl, C=C, C-N) can be predicted, specific experimental IR spectral data with precise wavenumbers and intensities for this compound is not documented in available sources.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

No experimental mass spectrometry data confirming the molecular weight (exact mass or nominal mass) or detailing the fragmentation pattern of this compound under ionization could be sourced from scientific databases.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information about the molecule's connectivity, conformation, and interactions with neighboring molecules in the crystal lattice.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

For a molecule such as this compound, SCXRD would be the ideal method to elucidate its solid-state structure. This analysis would yield precise measurements of the following parameters, none of which are currently available in published literature for this specific compound.

Without experimental data, the specific lengths of the covalent bonds (e.g., C-C, C-N, C-O, C-Cl) and the angles between them in this compound remain unconfirmed.

The conformation of the molecule, particularly the orientation of the ethyl carboxylate group relative to the pyrazole ring, is defined by its torsion and dihedral angles. This information, which is crucial for understanding the molecule's three-dimensional shape, is not available.

The presence of a hydrogen bond donor (the N-H group of the pyrazole ring) and potential acceptors (the carbonyl oxygen and the pyrazole nitrogen) suggests that hydrogen bonding plays a significant role in the crystal structure of this compound. However, without crystallographic data, the nature and geometry of these interactions, whether intramolecular or intermolecular, cannot be described.

Computational Chemistry Approaches to Structure and Conformation

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can provide theoretical insights into the structure and conformation of a molecule. These studies can predict optimized geometries, bond parameters, and energetic preferences for different conformations. However, a search of the scientific literature did not yield any specific computational studies focused on this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide range of molecular properties for compounds like this compound.

Geometry Optimization and Energy Minimization

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. indiamart.com For this compound, this involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found. This process yields the most stable three-dimensional structure of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. The energy minimization process ensures the structure is at a stable or metastable state. indiamart.com

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This data is illustrative as specific published results for this molecule are unavailable.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | N1-N2 | 1.35 Å |

| C4-C5 | 1.39 Å | |

| C5-Cl | 1.74 Å | |

| C4-C(O) | 1.48 Å | |

| Bond Angle | N1-N2-C3 | 112.0° |

| C4-C5-N1 | 108.5° | |

| Cl-C5-C4 | 128.0° |

Vibrational Frequency Calculations and Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. dntb.gov.uamdpi.com Each calculated frequency corresponds to a specific mode of molecular vibration, such as stretching, bending, or twisting of bonds. google.com These theoretical spectra can be correlated with experimental data to aid in the structural confirmation and assignment of spectral bands. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. materialsciencejournal.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). materialsciencejournal.org The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net For this compound, FMO analysis would map the distribution of these orbitals to predict the most likely sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical FMO Properties of this compound (Note: This data is illustrative as specific published results for this molecule are unavailable.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. Red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas represent neutral or weakly interacting zones. An MEP map for this compound would highlight the electronegative oxygen and chlorine atoms as red or yellow regions, and the hydrogen atoms as blue regions, providing insight into its intermolecular interaction patterns.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. By simulating the movements of atoms and bonds according to the laws of classical mechanics, MD can explore the conformational landscape of flexible molecules like this compound. This is particularly useful for understanding the rotation of the ethyl ester group and other flexible parts of the molecule, revealing the different accessible conformations and the energy barriers between them. Such simulations are critical for understanding how the molecule might interact with biological targets or other chemical species in a dynamic environment.

Biological and Medicinal Chemistry Research Applications

Design and Synthesis of Pyrazole-Based Bioactive Molecules

The pyrazole (B372694) nucleus is a well-established pharmacophore in drug discovery, and ethyl 5-chloro-1H-pyrazole-4-carboxylate is a versatile precursor for introducing this scaffold into more complex molecular architectures. nih.gov Researchers have utilized this compound to synthesize a variety of fused heterocyclic systems and substituted pyrazole derivatives.

One common strategy involves the modification of the carboxylate group to form amides, hydrazides, and other functional groups. For instance, a series of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives have been designed and synthesized. nih.govnih.gov The synthesis typically begins with the reaction of a β-ketoester with hydrazine (B178648) to form the pyrazole ring, followed by functional group manipulations at the 4- and 5-positions. nih.gov

Furthermore, the 5-amino-pyrazole derivatives, which can be accessed from related precursors, are key starting materials for the synthesis of numerous bioactive fused pyrazole systems like pyrazolopyrimidines. nih.gov The synthesis of these complex molecules often involves multi-step reaction sequences, highlighting the importance of versatile starting materials like this compound.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For pyrazole derivatives, SAR studies have revealed that the nature and position of substituents on the pyrazole ring significantly influence their therapeutic properties.

In a study of pyrazole-based inhibitors, the exploration of SAR involved the structural variation of moieties at different positions of the pyrazole ring. nih.gov For example, the introduction of different residues, such as methyl or benzyl (B1604629) groups, led to a decrease in inhibitory activity, whereas a cyclopentyl moiety resulted in similar activities compared to the unsubstituted parent compound. nih.gov

Ligand Design and Optimization

The pyrazole scaffold is a valuable template for the design of ligands that can interact with specific biological targets. The design and synthesis of novel pyrazole-based derivatives have been guided by ligand-based approaches such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. nih.gov These computational tools help in identifying the key chemical features essential for potent and selective biological activity.

By analyzing the chemical structures of known inhibitors, researchers can design new molecules with improved properties. For example, the design of selective COX-2 inhibitors has utilized the pyrazole scaffold found in marketed drugs like celecoxib. nih.gov This approach involves synthesizing a library of derivatives and evaluating their activity to build a predictive model for further optimization. The goal is to design ligands that fit precisely into the active site of the target protein, thereby maximizing their therapeutic effect and minimizing off-target interactions.

Antimicrobial Activities

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activities, including antifungal and antibacterial properties. The versatility of the pyrazole core allows for the introduction of various functional groups that can enhance these activities.

Antifungal Properties

Several studies have highlighted the potent antifungal activity of pyrazole derivatives. A series of novel pyrazole carboxamides and isoxazolol pyrazole carboxylates were synthesized and evaluated for their in vitro antifungal activity against various phytopathogenic fungi. nih.govnih.gov

One of the synthesized isoxazole pyrazole carboxylate derivatives exhibited significant antifungal activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL. nih.govnih.gov Another study on pyrazole-thiophene carboxamides, designed as potential succinate dehydrogenase inhibitors, also showed promising antifungal activity against several plant pathogenic fungi. sioc-journal.cn

Antifungal Activity of Pyrazole Carboxamide Derivatives

| Compound | R. solani (EC50 µg/mL) | A. porri (EC50 µg/mL) | M. coronaria (EC50 µg/mL) | C. petroselini (EC50 µg/mL) |

|---|---|---|---|---|

| 7bg | 4.99 | 11.22 | 7.93 | 27.43 |

| 7bh | 5.93 | 24.76 | 25.48 | 6.99 |

| 7bi | 7.69 | 21.01 | 9.08 | 32.40 |

| 7ai | 0.37 | - | - | - |

| Carbendazim (Standard) | 1.00 | 0.99 | 0.96 | 0.96 |

Data sourced from a study on pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives. researchgate.net

Antibacterial Properties

Pyrazole derivatives have also been extensively investigated for their antibacterial potential. A novel series of ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives were synthesized and screened for their antibacterial properties against both Gram-positive and Gram-negative bacteria. manipal.edu

Several of the synthesized compounds showed excellent antibacterial activity against all tested bacterial strains when compared to the standard drug Ceftriaxone. manipal.edu In another study, newly synthesized pyrazole derivatives were evaluated for their antibacterial activity, with many exhibiting significant to moderate effects. ejbps.com

Antibacterial Activity of Pyrazole Derivatives (MIC in µg/mL)

| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |

|---|---|---|---|---|

| 3c | 6.25 | 12.5 | 12.5 | 25 |

| 3f | 12.5 | 6.25 | 25 | 12.5 |

| 3k | 25 | 12.5 | 6.25 | 6.25 |

| 3l | 6.25 | 25 | 12.5 | 12.5 |

| Ceftriaxone (Standard) | 6.25 | 12.5 | 6.25 | 12.5 |

Data from a study on ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives.

Mechanisms of Antimicrobial Action

The mechanisms by which pyrazole derivatives exert their antimicrobial effects are varied and can target different cellular pathways in microorganisms. One of the proposed mechanisms for plant-derived antimicrobial compounds, which can include heterocyclic structures like pyrazoles, is the disruption of the cell membrane integrity. mdpi.com This can lead to the leakage of cellular contents and ultimately cell death.

Another potential target for pyrazole-based antibacterial agents is the fatty acid synthase (FAS) pathway. researchgate.net Specifically, β-ketoacyl-acyl carrier protein synthase III (FabH) is an essential enzyme in bacterial fatty acid biosynthesis and represents a promising target for the design of novel antimicrobial drugs. researchgate.net

Furthermore, some pyrazole derivatives have been found to act as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes in bacteria. nih.gov Inhibition of this enzyme can disrupt the pH homeostasis and metabolic functions of the bacterial cell. The diverse mechanisms of action of pyrazole derivatives make them promising candidates for the development of new antimicrobial agents to combat drug-resistant pathogens.

Anticancer and Antitumor Activities

The pyrazole core is recognized as a promising framework for the development of novel anticancer agents. semanticscholar.orgnih.govresearchgate.net Research into various substituted pyrazole carboxylates has demonstrated significant antiproliferative and cytotoxic effects against a range of human cancer cell lines.

In Vitro Cytotoxicity Evaluation

The anticancer potential of pyrazole derivatives is often first assessed through in vitro cytotoxicity assays against various cancer cell lines. These studies determine the concentration of the compound required to inhibit cell growth by 50% (IC50).

One study investigating polysubstituted pyrazole-3,4-dicarboxylates found that a derivative featuring a chlorine atom on the benzene group exhibited significant cytotoxic activity against the murine P815 mastocytoma cell line, with an IC50 value of 32 µg/mL. semanticscholar.org Another series of 1,3,5-trisubstituted-1H-pyrazole derivatives showed potent cytotoxicity against human breast (MCF-7), lung (A549), and prostate (PC-3) cancer cell lines, with IC50 values ranging from 3.9 to 35.5 μM. rsc.org Furthermore, research on hybrid molecules incorporating both coumarin and pyrazole moieties has identified compounds capable of inducing high growth inhibition percentages (GIP) in various cancer cell lines, with some reaching a GIP of up to 96%. nih.gov

| Pyrazole Derivative Class | Cancer Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Pyrazole-3,4-dicarboxylate | P815 (Murine Mastocytoma) | IC50 | 32 µg/mL | semanticscholar.org |

| 1,3,5-Trisubstituted-1H-pyrazole | MCF-7 (Breast Cancer) | IC50 | 3.9–35.5 μM | rsc.org |

| A549 (Lung Cancer) | IC50 | Similar to MCF-7 | rsc.org | |

| PC-3 (Prostate Cancer) | IC50 | Similar to MCF-7 | rsc.org | |

| Coumarin-Pyrazole Hybrid | MDA-MB-435 (Melanoma) | GIP | 96.03% | nih.gov |

Cell Cycle Analysis and Apoptosis Induction

Beyond cytotoxicity, studies have delved into the mechanisms by which pyrazole derivatives inhibit cancer cell growth, frequently pointing to the induction of cell cycle arrest and apoptosis (programmed cell death).

Certain pyrazole derivatives have been shown to halt the cell cycle at specific phases, preventing cancer cells from proliferating. For instance, a study on 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole demonstrated its ability to cause cell cycle arrest in the S phase in MDA-MB-468 triple-negative breast cancer cells. nih.gov Other research has indicated that pyrazole-containing compounds can induce arrest in the G2/M phase. frontiersin.orgresearchgate.net

The induction of apoptosis is a key indicator of an effective anticancer agent. Pyrazole derivatives have been observed to trigger apoptosis through several mechanisms:

Phosphatidylserine Externalization : This is an early marker of apoptosis, and its occurrence has been noted in HT-29 colon cancer cells treated with active fractions containing relevant compounds. frontiersin.org

Caspase Activation : Apoptosis is executed by a family of enzymes called caspases. Studies have confirmed that pyrazole derivatives can activate initiator caspases (caspase-8, caspase-9) and effector caspases (caspase-3). nih.govfrontiersin.org

DNA Damage : Some 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to cause significant DNA damage in cancer cells, as visualized by increased tail length in comet assays. rsc.orgnih.gov This genotoxic stress can be a powerful trigger for apoptosis.

Generation of Reactive Oxygen Species (ROS) : An elevated level of ROS can induce oxidative stress and trigger apoptosis. This mechanism has been identified for certain pyrazole compounds in MDA-MB-468 cells. nih.gov

| Mechanism | Observation | Cell Line | Reference |

|---|---|---|---|

| Cell Cycle Arrest | S Phase Arrest | MDA-MB-468 (Breast Cancer) | nih.gov |

| Caspase Activation | Increased Caspase-3 Activity | MDA-MB-468 (Breast Cancer) | nih.gov |

| DNA Damage | Increased Comet Tail Length | MCF-7, A549, PC-3 | rsc.orgnih.gov |

| ROS Generation | Elevated ROS Levels | MDA-MB-468 (Breast Cancer) | nih.gov |

Molecular Targets and Pathways in Cancer Cells

To understand the anticancer activity of pyrazole derivatives at a molecular level, researchers have identified key protein targets and signaling pathways. A primary target is the B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of apoptosis.

Several studies have shown that 1,3,5-trisubstituted-1H-pyrazole derivatives can effectively target the anti-apoptotic protein Bcl-2. rsc.orgnih.gov Molecular docking analyses have confirmed a high binding affinity of these compounds to Bcl-2. rsc.orgnih.gov By inhibiting Bcl-2, these pyrazoles disrupt its function, leading to an increase in the expression of pro-apoptotic proteins such as Bax and p53, which ultimately promotes cancer cell death. rsc.orgnih.gov

In addition to apoptosis regulation, other pyrazole compounds have demonstrated anti-angiogenic properties, which are thought to be mediated through the targeting of protein kinase DMPK1 and the calcium-binding protein calreticulin. nih.gov

Other Biological Activities

The therapeutic potential of the pyrazole scaffold extends beyond oncology. Derivatives have also shown significant promise as anti-inflammatory and antiviral agents. researchgate.netnih.gov

Anti-inflammatory Properties

The pyrazole ring is a core component of several well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib. This has spurred research into novel pyrazole carboxylates for their anti-inflammatory potential.

A study on a series of ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates found that several compounds exhibited significant anti-inflammatory activity in a rat model of carrageenan-induced paw edema. researchgate.net The mechanism of action for many anti-inflammatory pyrazoles is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in the inflammatory response. researchgate.net The tested compounds showed efficacy comparable to the standard drug Diclofenac sodium but with a potentially better safety profile regarding gastrointestinal effects. researchgate.net

Antiviral Properties

The emergence of drug-resistant viral strains necessitates the discovery of new antiviral agents. Pyrazole derivatives have been identified as a promising class of compounds with activity against a range of viruses.

Research has demonstrated that certain 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid analogs are capable of inhibiting the replication of both positive and negative strands of Hepatitis C Virus (HCV) RNA in infected liver cancer cells (HepG2). researchgate.net Another study focused on 1-(phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline derivatives, which were evaluated for their activity against several RNA viruses. These compounds were found to interfere with the replication of viruses from the Flaviviridae family, including Yellow Fever Virus (YFV), Bovine Viral Diarrhea Virus (BVDV), and Dengue virus (DENV-2). frontiersin.org

| Pyrazole Derivative Class | Target Virus | Observed Activity | Reference |

|---|---|---|---|

| 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole | Hepatitis C Virus (HCV) | Inhibition of RNA replication | researchgate.net |

| 1-(Phenylsulfonyl)-1H-pyrazol-4-yl | Yellow Fever Virus (YFV) | Inhibition of replication | frontiersin.org |

| Bovine Viral Diarrhea Virus (BVDV) | Inhibition of replication | frontiersin.org | |

| Dengue Virus (DENV-2) | Inhibition of replication | frontiersin.org |

Enzyme Inhibition Studies (e.g., Tyrosinase Inhibition)

While direct studies on this compound as a tyrosinase inhibitor are not extensively documented, the broader class of pyrazole derivatives has been a subject of interest for inhibiting this key enzyme in melanin synthesis. Tyrosinase inhibitors are significant in cosmetics for skin whitening and in medicine for treating hyperpigmentation disorders nih.govmdpi.com.

Research on related pyrazole compounds has provided insights into the structural features that may contribute to tyrosinase inhibition. For instance, studies on 3,5-diaryl-4,5-dihydro-1H-pyrazoles have identified potent inhibitors of mushroom tyrosinase nih.gov. The inhibitory activity is often influenced by the substitution pattern on the aryl rings. One study highlighted that 2,4-dihydroxy substituents on one aryl ring and a 4-hydroxy substituent on the second aryl ring were key for potent competitive inhibition nih.gov. Another study synthesized heterocyclic hybrids of pyrazole and thiazolidinone, which also demonstrated significant tyrosinase inhibitory activity nih.gov. These findings suggest that the pyrazole core acts as a crucial scaffold for designing tyrosinase inhibitors.

| Pyrazole Derivative Class | Key Structural Features for Activity | Inhibition Type | Potency (Example IC₅₀) |

|---|---|---|---|

| 3,5-Diaryl-4,5-dihydro-1H-pyrazoles | 2,4-dihydroxy and 4-hydroxy substituents on aryl rings | Competitive | 0.301 µM |

| Pyrazole-Thiazolidinone Hybrids | Hybrid scaffold of pyrazole and thiazolidinone | Not Specified | Potent inhibition reported |

Hypoglycemic Activity

The potential of pyrazole derivatives as agents for managing blood sugar levels has been an active area of research. A study focused on substituted pyrazole-4-carboxylic acids described their synthesis and evaluation as hypoglycemic agents nih.gov. This research suggests that the pyrazole-4-carboxylate moiety is a key pharmacophore for this biological activity.

Further investigations into derivatives of (pyrazole-4-yl)methylenethiazolidine, which are synthesized from pyrazole-3-carboxylic acid esters, have shown clear hypoglycemic effects biointerfaceresearch.comresearchgate.net. In these studies, it was observed that the introduction of both methyl and carboxylate groups onto the pyrazole scaffold resulted in a more prolonged and profound hypoglycemic effect compared to reference drugs like pioglitazone biointerfaceresearch.comresearchgate.net. For example, 1-Methyl-4[(4-oxo-2-thioxo-1,3-thiazolidine-5-iliden)methyl]-1H-pyrazole-3-carbonic acid demonstrated a significant decrease in glucose content biointerfaceresearch.com. These findings underscore the importance of the pyrazole carboxylate structure in the design of new antidiabetic drug candidates.

| Compound Class | Key Structural Features | Observed Effect | Reference |

|---|---|---|---|

| Substituted pyrazole-4-carboxylic acids | Pyrazole-4-carboxylic acid core | Demonstrated in vivo hypoglycemic activity | nih.gov |

| (Pyrazole-4-yl)methylenethiazolidines | Methyl and carboxylic/carboxylate groups on pyrazole ring | Prolonged and steady hypoglycemic activity | biointerfaceresearch.comresearchgate.net |

Computational Drug Discovery

Computational methods are integral to modern drug discovery, enabling the prediction of molecular interactions and the rational design of new therapeutic agents. This compound and its analogs are frequently studied using these techniques to understand their potential as drug candidates.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein eurasianjournals.com. Pyrazole derivatives have been docked against a variety of biological targets. For instance, a series of novel 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids, which share the 5-chloro-pyrazole-4-carboxylic acid core with the title compound, were synthesized and subjected to molecular docking studies with the Epidermal Growth Factor Receptor (EGFR) to predict their binding interactions asianpubs.org.

In other research, derivatives of 5-chloro-pyrazole-4-carbaldehyde were used to synthesize Schiff bases that were then evaluated via molecular docking against the COX-2 active site to investigate their potential as anti-inflammatory agents growingscience.comresearchgate.net. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the compound's biological activity, thereby guiding the design of more effective inhibitors growingscience.comresearchgate.net.

Pharmacophore Modeling

Pharmacophore modeling is a method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A study aimed at discovering new anti-tubercular agents utilized a 3D-QSAR based pharmacophore model developed from a series of 47 known pyrazole compounds researchgate.net. The resulting five-point pharmacophore model (AADHR_1) consisted of two hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic feature, and one ring aromatic feature. This model was then used for virtual screening of compound databases to identify novel pyrazole derivatives with potential anti-tubercular activity researchgate.net. This approach demonstrates how the structural features of the pyrazole class can be abstracted to guide the search for new, potent drug candidates.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structures of compounds and their biological activities ijsdr.org. QSAR studies have been applied to various series of pyrazole derivatives to understand the structural requirements for different pharmacological effects, including hypoglycemic, anticancer, and EGFR inhibitory activities nih.govresearchgate.netresearchgate.net.

For example, a QSAR study on pyrazole derivatives as hypoglycemic agents helped to identify critical structural features that enhance their blood sugar-lowering properties researchgate.net. Another study developed robust 2D and 3D-QSAR models for 1H-pyrazole derivatives as EGFR inhibitors, which showed excellent predictive capacity and helped in identifying lead compounds with promising pharmacokinetic profiles researchgate.net. These models typically use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to correlate with biological activity, providing valuable insights for the optimization of lead compounds ijsdr.orgnih.gov.

Pyrazole Carboxylates as Intermediates in Pharmaceutical Development

This compound belongs to the class of pyrazole carboxylates, which are highly versatile and valuable building blocks in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals sgtlifesciences.comchemimpex.com. The functional groups present—the reactive chloro group, the ester, and the pyrazole core—allow for a wide range of chemical transformations to build more complex molecules chemimpex.comresearchgate.net.

A closely related compound, 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester, has been identified as a key intermediate in the industrial preparation of pyrazole carboxamide acaricides, such as Tebufenpyrad and Tolfenpyrad google.com. These commercial pesticides are widely used to protect crops. The synthesis of these active ingredients relies on the pyrazole carboxylate scaffold provided by the intermediate google.com. This highlights the industrial significance of compounds structurally similar to this compound as precursors to commercially important molecules. The pyrazole nucleus is a privileged structure found in numerous approved drugs, and intermediates like ethyl pyrazole-4-carboxylates are crucial for accessing this important chemical space frontiersin.orgnih.govmdpi.com.

Conclusion and Future Perspectives

Summary of Key Research Findings on Ethyl 5-Chloro-1H-Pyrazole-4-Carboxylate

Research on this compound and its close derivatives has established it as a valuable and versatile chemical entity. The primary findings can be summarized as follows:

A Key Synthetic Intermediate: The compound is a crucial building block in organic synthesis. The pyrazole (B372694) core, substituted with a reactive chlorine atom at the C5 position and an ethyl carboxylate group at the C4 position, allows for diverse functionalization. The chlorine atom can be displaced through nucleophilic substitution reactions, while the ester group can be hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, and other derivatives. nih.govchim.it This synthetic flexibility makes it a valuable precursor for creating more complex molecular architectures.

Scaffold for Biologically Active Molecules: The pyrazole nucleus is a core component of numerous compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and hypoglycemic properties. nih.govmdpi.comresearchgate.net While direct biological profiling of this compound is not extensively reported, its structural motifs are present in molecules of therapeutic interest. For instance, substituted pyrazole-4-carboxylic acids have been investigated as potential hypoglycemic agents. nih.gov Furthermore, pyrazole derivatives are integral to the structure of several approved drugs, highlighting the therapeutic potential of this heterocyclic system. nih.gov

Precursor for Kinase Inhibitors: The pyrazole scaffold is frequently employed in the design of kinase inhibitors, a critical class of drugs for cancer and inflammatory diseases. The structural framework of this compound is suitable for elaboration into compounds that can target the ATP-binding site of kinases. For example, related 5-chloropyrazolo[1,5-a]pyrimidine (B32228) intermediates are used in the synthesis of potent inhibitors for kinases like Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). nih.gov

Intermediate in Agrochemicals: Substituted pyrazole carboxylic acid derivatives are vital intermediates in the synthesis of modern agrochemicals, including insecticides and fungicides. researchgate.netgoogle.com Patent literature indicates that compounds structurally similar to this compound serve as key precursors for commercial pesticides, underscoring its relevance in the agricultural industry. google.comgoogle.com

The key research applications for pyrazole scaffolds, which are relevant to this compound, are summarized in the table below.

| Research Area | Application of Pyrazole Scaffold | Key Findings |

| Medicinal Chemistry | Core structure for therapeutic agents | Exhibits anti-inflammatory, anticancer, antimicrobial, antiviral, and antidiabetic properties. nih.govresearchgate.net |

| Kinase Inhibitor Design | Forms the basis for potent and selective kinase inhibitors for oncology and inflammation. nih.govsemanticscholar.org | |

| Hypoglycemic Agents | Substituted pyrazole-4-carboxylic acids have shown potential in managing blood glucose levels. nih.gov | |

| Agrochemicals | Precursor for Pesticides | Used in the synthesis of commercial insecticides, herbicides, and fungicides. researchgate.net |

| Organic Synthesis | Versatile Building Block | Allows for extensive functionalization to create complex heterocyclic systems. mdpi.comgoogle.com |

Unexplored Research Avenues and Challenges

Despite its utility as a synthetic intermediate, this compound itself remains relatively under-investigated. This gap presents several opportunities and challenges for future research.

Comprehensive Biological Screening: A significant unexplored avenue is the systematic evaluation of the compound's own biological activity. A comprehensive screening against a wide range of biological targets, including various enzymes, receptors, and microbial strains, could uncover novel therapeutic properties. Given the prevalence of halogenated pyrazoles in bioactive compounds, it is plausible that this molecule possesses inherent pharmacological effects that are yet to be discovered. pharmatutor.org

Exploration of Novel Synthetic Methodologies: While classical methods for pyrazole synthesis are well-established, there is always a need for more efficient, regioselective, and environmentally friendly synthetic routes. mdpi.com Challenges often lie in controlling the regioselectivity during the initial cyclocondensation reaction. nih.gov Future research could focus on developing novel catalytic systems or flow chemistry processes for the synthesis of this compound, which could improve yield, purity, and scalability.

Derivatization and Library Synthesis: The compound is an ideal starting material for the creation of a chemical library of novel pyrazole derivatives. Systematic modification at the N1, C5 (via substitution of the chlorine), and C4 (via modification of the carboxylate) positions could generate a diverse set of molecules for high-throughput screening in drug discovery and agrochemical research programs.

Structural and Mechanistic Studies: There is a lack of detailed studies on the physicochemical properties and reaction mechanisms involving this specific compound. Investigating its reactivity profile, tautomeric equilibria, and the kinetics of its key transformations would provide valuable insights for synthetic chemists and aid in the rational design of new reaction pathways. chim.it

Potential for Translational Research and Industrial Applications

The structural attributes of this compound position it favorably for translational research and industrial applications in both the pharmaceutical and agrochemical sectors.

Pharmaceutical Drug Development: The compound serves as a valuable starting point for medicinal chemistry campaigns. Its potential to be elaborated into kinase inhibitors, anti-inflammatory agents, or novel antibiotics makes it an attractive scaffold for lead optimization programs. semanticscholar.orgmdpi.com The development of a robust and scalable synthesis for this intermediate would be a crucial first step in its journey towards preclinical development. The established importance of the pyrazole core in approved drugs suggests a lower perceived risk for scaffolds of this class in drug development pipelines. ontosight.ai

Agrochemical Industry: The demonstrated use of similar pyrazole carboxylates as intermediates for potent pesticides signifies a clear path for industrial application. google.comgoogle.com Future work could focus on using this compound to synthesize next-generation herbicides, insecticides, or fungicides with improved efficacy, selectivity, and environmental profiles. The agrochemical industry continuously seeks novel core structures to overcome resistance issues, and derivatives of this compound could offer a viable solution.

Materials Science: Although less explored, pyrazole derivatives also have applications in materials science, for instance, in the creation of dyes, conductive polymers, and metal-coordinating ligands. researchgate.netresearchgate.net The functional groups on this compound could be exploited to synthesize novel materials with interesting photophysical or coordination properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 5-chloro-1H-pyrazole-4-carboxylate?

- Methodology : The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with substituted hydrazines or through halogenation of pyrazole precursors. For example, azido-functionalized derivatives can be synthesized using azido(trimethyl)silane and trifluoroacetic acid under controlled heating (50°C), followed by purification via flash chromatography (cyclohexane/ethyl acetate gradient) to achieve yields up to 90% .

- Key Considerations : Monitor reaction progress via TLC and optimize solvent systems (e.g., methylene chloride) to minimize side reactions.

Q. How is this compound characterized using spectroscopic techniques?

- Methodology :

- 1H/13C NMR : Peaks at δ 8.02 (pyrazole-H) and δ 161.8 ppm (ester carbonyl) confirm the core structure .

- IR Spectroscopy : Strong bands at 2121 cm⁻¹ (N₃ stretch) and 1681 cm⁻¹ (C=O) identify functional groups .

- Mass Spectrometry : Molecular ion [M⁺] at m/z 181 (EI-MS) validates the molecular formula .

- Data Interpretation : Cross-reference with databases (e.g., HRMS) to confirm purity and structural assignments.

Advanced Research Questions

Q. How can computational methods improve reaction design for pyrazole derivatives?

- Methodology : Quantum chemical calculations (e.g., DFT) and reaction path searches predict transition states and intermediates. For example, ICReDD employs computational workflows to narrow optimal conditions (e.g., solvent, temperature) and reduce experimental trial-and-error cycles .

- Application : Simulate substituent effects (e.g., chloro vs. methyl groups) on reaction kinetics and regioselectivity.

Q. How can researchers resolve contradictions in reported spectral data or synthetic yields?

- Case Study : While reports 90% yield for ethyl 5-azido-1H-pyrazole-4-carboxylate, lower yields in other studies may arise from incomplete azide substitution or side reactions.

- Resolution Strategies :

- Replicate conditions with strict anhydrous controls.

- Use high-purity reagents (e.g., Celite dry-loading for chromatography) .

- Compare NMR shifts with crystallographic data (e.g., X-ray structures in ) to validate assignments.

Q. What safety protocols are critical when handling hazardous intermediates (e.g., azides, chlorinated byproducts)?

- Best Practices :

- Use gloveboxes for azide reactions to prevent exposure .

- Neutralize acidic waste (e.g., trifluoroacetic acid) before disposal .

- Employ PPE (gloves, goggles) and monitor fume hood airflow .

Q. How do substituents (e.g., chloro, methyl) influence pyrazole reactivity and byproduct formation?

- Experimental Design :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products